An In-Depth Technical Guide to the Synthesis and Characterization of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile, a heterocyclic compound of interest in synthetic organic chemistry. This document details a robust synthetic protocol based on the principles of base-catalyzed condensation reactions, offering insights into the mechanistic underpinnings and rationale for procedural steps. Furthermore, it outlines a full suite of analytical techniques for the structural elucidation and purity verification of the target compound. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a practical, in-depth understanding of this class of molecules.
Introduction: The Butenolide Core
2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile belongs to the butenolide family, a class of unsaturated γ-lactone heterocycles. The inherent reactivity of this scaffold, featuring a conjugated system with nitrile and carbonyl functionalities, makes it a valuable intermediate for the synthesis of more complex molecular architectures. The strategic placement of the phenyl group and the reactive nitrile moiety provides multiple avenues for further functionalization, rendering it a versatile building block in drug discovery and materials science. This guide focuses on a common and efficient synthetic route and the essential characterization required to validate its structure and purity.
Synthesis of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile
The synthesis of the target molecule is most effectively achieved through a domino reaction sequence initiated by a Knoevenagel condensation, followed by an intramolecular cyclization. This one-pot approach offers efficiency and atom economy.
Principle and Mechanism
The reaction proceeds via the condensation of an active methylene compound, ethyl cyanoacetate, with an α-hydroxy ketone, specifically 2-hydroxyacetophenone (phenacyl alcohol), although variations using precursors like phenacyl bromide are also known. The mechanism, catalyzed by a mild base such as piperidine or DABCO, can be described in the following stages[1][2]:
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Enolate Formation: The base abstracts an acidic α-proton from ethyl cyanoacetate, creating a resonance-stabilized enolate ion. This increases the nucleophilicity of the α-carbon.
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Knoevenagel Condensation: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (or ketone), forming a tetrahedral intermediate.
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Dehydration: This intermediate readily undergoes dehydration (elimination of water) to yield an α,β-unsaturated cyanoacrylate intermediate.
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Intramolecular Cyclization (Lactonization): The hydroxyl group from the phenacyl moiety then acts as a nucleophile, attacking the ester carbonyl carbon in an intramolecular fashion. This ring-closing step forms the five-membered dihydrofuranone ring.
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Elimination: Elimination of ethanol from the cyclized intermediate yields the final, stable product, 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile.
The choice of a mild organic base is crucial to promote the initial condensation without causing unwanted side reactions, such as hydrolysis of the nitrile or ester functionalities[1].
Detailed Experimental Protocol
This protocol is a representative method adapted from established procedures for Knoevenagel condensations and subsequent cyclizations.
Materials:
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Phenacyl bromide (or 2-hydroxyacetophenone)
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Ethyl cyanoacetate
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Piperidine (or 1,4-Diazabicyclo[2.2.2]octane - DABCO)[2]
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Ethanol (or other suitable solvent like Toluene)[1]
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Hydrochloric acid (HCl), dilute solution
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Distilled water
Procedure:
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenacyl bromide (1.99 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in 30 mL of absolute ethanol.
-
Catalyst Addition: To this stirred solution, add piperidine (0.1 mL, ~1 mmol, 10 mol%) dropwise using a syringe. The addition of a base is often exothermic and should be done carefully.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).
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Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume under reduced pressure.
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Precipitation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
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Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with 20 mL of cold ethanol to remove unreacted starting materials and soluble impurities. Subsequently, wash with 20 mL of distilled water to remove the catalyst.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.
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Drying: Dry the purified crystals under vacuum to obtain 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile.
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Physicochemical and Spectroscopic Characterization
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile. The following data are predicted based on the expected structure and data from analogous compounds[3][4][5].
Data Summary Table
| Technique | Parameter | Expected Observation |
| Appearance | Physical State | White to pale yellow crystalline solid |
| Melting Point | Range | Specific to the compound, sharp range indicates high purity |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2225 (C≡N stretch), ~1750 (C=O, lactone), ~1640 (C=C stretch) |
| ¹H NMR | Chemical Shift (δ) | ~7.4-7.8 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, -CH₂-) |
| ¹³C NMR | Chemical Shift (δ) | ~170 (C=O), ~160 (C-Ph), ~130-135 (Ar-C), ~115 (C≡N), ~95 (C-CN), ~70 (-CH₂-) |
| Mass Spec (MS) | m/z | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to C₁₁H₇NO₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.
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¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The five protons of the phenyl group will appear as a multiplet in the aromatic region (~7.4-7.8 ppm). A key diagnostic signal will be a singlet integrating to two protons around 5.1 ppm, corresponding to the methylene (-CH₂-) protons of the dihydrofuranone ring. The absence of other aliphatic signals confirms the structure.
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¹³C NMR (Carbon NMR): The carbon spectrum will show distinct signals for each unique carbon atom. Key expected shifts include the lactone carbonyl carbon (~170 ppm), the carbons of the double bond (~160 ppm and ~95 ppm), the nitrile carbon (~115 ppm), the aromatic carbons (~130-135 ppm), and importantly, the methylene carbon at approximately 70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Caption: Key functional group vibrations expected in the IR spectrum.
The spectrum should prominently feature:
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A sharp, strong absorption band around 2225 cm⁻¹ , characteristic of the nitrile (C≡N) stretching vibration.
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A strong, sharp peak around 1750 cm⁻¹ , corresponding to the carbonyl (C=O) stretch of the unsaturated five-membered lactone.
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A medium intensity band around 1640 cm⁻¹ for the carbon-carbon double bond (C=C) stretch.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile (Molecular Formula: C₁₁H₇NO₂), the calculated molecular weight is 185.18 g/mol . Using a technique like Electrospray Ionization (ESI-MS), one would expect to observe the protonated molecular ion peak [M+H]⁺ at m/z = 186.
Safety, Handling, and Storage
Standard laboratory safety protocols should be followed. Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Phenacyl bromide is a lachrymator and should be handled with care. The final product should be stored in a cool, dry place, away from light and moisture.
Conclusion
This guide outlines a reliable and efficient one-pot synthesis of 2-oxo-4-phenyl-2,5-dihydro-3-furancarbonitrile via a base-catalyzed domino reaction. The described protocol, coupled with the detailed characterization guide, provides a comprehensive framework for researchers to produce and validate this versatile heterocyclic building block. The analytical data presented serve as a benchmark for ensuring the successful synthesis and purification of the target compound, enabling its use in further chemical exploration.
References
-
Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). Bulletin of the Korean Chemical Society.[Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. (n.d.). Asian Journal of Chemistry.[Link]
-
Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. (2004). European Journal of Organic Chemistry.[Link]
-
Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). Journal of the Mexican Chemical Society.[Link]
-
Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. (2023). Acta Crystallographica Section E: Crystallographic Communications.[Link]
-
DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. (2018). RSC Advances.[Link]
-
Synthesis of 2-(5-aryl-4-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)malononitriles. (2017). Russian Journal of Organic Chemistry.[Link]
-
Automated One-pot Library Synthesis with Aldehydes as Radical Precursors. (2024). ChemRxiv.[Link]
-
A Facile One-Pot Conversion of Aldehydes into Nitriles. (2010). Synthetic Communications.[Link]
-
Synthesis, Characterization, and Crystal Structure of 2-Amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile. (2015). Crystallography Reports.[Link]
-
One-pot reaction of substituted benzaldehydes 7, malononitrile 2 and... (n.d.). ResearchGate.[Link]
-
2-Oxo-4-phenyl-1,2,5,6-tetra-hydro-benzo[h]quinoline-3-carbonitrile. (2011). Acta Crystallographica Section E: Structure Reports Online.[Link]
-
Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[Link]
-
Solving an Unknown Organic Structure using NMR, IR, and MS. (2017). YouTube.[Link]
-
2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. (2008). Acta Crystallographica Section E: Structure Reports Online.[Link]
-
Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. (2016). Arabian Journal of Chemistry.[Link]
-
5-(1-(4-Hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)... (2019). Molecules.[Link]
-
Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. (2011). Journal of Molecular Structure.[Link]
-
Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. (2011). Chemistry Journal of Moldova.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and spectroscopic behavior of novel 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
